molecular formula C16H14N4O B14137063 5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 89010-13-9

5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B14137063
CAS No.: 89010-13-9
M. Wt: 278.31 g/mol
InChI Key: YMQPLKNTPWUTLF-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two aromatic rings, one of which is substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with similar structural features.

    5-Phenyl-1H-1,2,4-triazole-3-carboxamide: Lacks the methyl group on the phenyl ring.

    3-Methyl-1-phenyl-1H-1,2,4-triazole-5-carboxamide: Different substitution pattern on the triazole ring.

Uniqueness

5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

CAS No.

89010-13-9

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

5-(3-methylphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H14N4O/c1-11-6-5-7-12(10-11)16-18-15(14(17)21)19-20(16)13-8-3-2-4-9-13/h2-10H,1H3,(H2,17,21)

InChI Key

YMQPLKNTPWUTLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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